(2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide
Overview
Description
The compound (2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide is a synthetic organic molecule characterized by its unique structure, which includes a nitrophenyl group, a sulfanyl ethyl chain, and a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfanyl ethyl intermediate: This step involves the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzyl isothiourea, which is then hydrolyzed to yield 2-methylbenzyl sulfanyl ethylamine.
Coupling with nitrophenyl acetic acid: The intermediate is then reacted with 4-nitrophenyl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide: undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
(2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: Employed as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Mechanism of Action
The mechanism by which (2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It modulates the activity of these enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
(2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide: can be compared with similar compounds such as:
(2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
(2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group, which affects its electronic properties and reactivity.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
(E)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-3-(4-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-15-4-2-3-5-17(15)14-25-13-12-20-19(22)11-8-16-6-9-18(10-7-16)21(23)24/h2-11H,12-14H2,1H3,(H,20,22)/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYVNKJORKTMDS-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CSCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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